molecular formula C10H13N5O4 B120488 8-Oxo-2'-deoxyadenosine CAS No. 62471-63-0

8-Oxo-2'-deoxyadenosine

Cat. No.: B120488
CAS No.: 62471-63-0
M. Wt: 267.24 g/mol
InChI Key: NDWAUKFSFFRGLF-YRZWDFBDSA-N
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Description

8-Oxo-2'-deoxyadenosine is a purine 2'-deoxyribonucleoside.

Scientific Research Applications

1. DNA Damage and Genome Instability

8-Oxo-2'-deoxyadenosine, as part of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), is a major DNA modification and a potent pre-mutagenic lesion. This modification is generated in the genome of mammalian cells and is associated with DNA replication origins within transcribed long genes. The presence of 8-oxodG can lead to DNA double strand breaks and activation of the DNA damage response, contributing to genomic instability, a condition linked with various diseases including cancer (Amente et al., 2018).

2. Biomarker for Oxidative DNA Damage

This compound is used as a biomarker in the study of oxidative DNA damage. Techniques like High Performance Liquid Chromatography (HPLC)-Tandem Mass Spectrometry have been developed for its measurement in DNA and human urine. This method allows for the detection of oxidative DNA modifications, which are crucial for understanding the link between oxidative stress and diseases such as cancer and Alzheimer's (Weimann et al., 2001).

3. Role in Epigenetics

Recent studies highlight the role of 8-oxodG, and by extension this compound, in the epigenetic regulation of gene expression. This indicates that these oxidatively-generated DNA modifications not only have mutagenic potential but also play a role in the regulation of gene activity, contributing to a complex interplay between DNA damage and epigenetics (Gorini et al., 2020).

4. Mutagenic Properties in Mammalian Cells

Studies have shown that this compound has mutagenic potential in mammalian cells, potentially leading to mutations such as A-->C transversions. This highlights the biological significance of this DNA lesion in terms of its contribution to mutation and potentially to carcinogenesis (Tan et al., 1999).

5. Detection Techniques

Ultraviolet resonance Raman (UVRR) spectroscopy has been used as a novel analytical technique for the direct detection of 8-oxo-deoxyguanosine, an important component in understanding this compound. This method provides a direct and distinct way of detecting oxidative lesions in DNA (Kundu & Loppnow, 2007).

6. Impact on Restriction Endonuclease Activity

This compound-containing oligonucleotides have been studied for their ability to inhibit restriction endonuclease cleavage, and they can bind and inhibit enzymatic activity in a pH-independent manner, highlighting their potential utility in molecular biology and genetic engineering (Wang et al., 1994).

Mechanism of Action

Target of Action

The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .

Mode of Action

8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .

Biochemical Pathways

The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .

Pharmacokinetics

It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .

Action Environment

The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .

Safety and Hazards

While specific safety data for 8-Oxo-2’-deoxyadenosine is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area .

Future Directions

The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-Oxo-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to 8-oxo-2'-deoxyadenosine through a process of oxidation. The reaction can be carried out using various oxidizing agents such as potassium permanganate, lead dioxide, or hydrogen peroxide in the presence of a catalyst such as silver oxide or platinum. The reaction conditions need to be carefully controlled to ensure the desired product is obtained in high yield and purity.", "Starting Materials": [ "2'-deoxyadenosine", "Potassium permanganate", "Silver oxide" ], "Reaction": [ "Step 1: Dissolve 2'-deoxyadenosine in water and add potassium permanganate slowly with stirring.", "Step 2: Maintain the reaction mixture at a temperature of 0-5°C for 2-3 hours.", "Step 3: Add silver oxide to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

62471-63-0

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1

InChI Key

NDWAUKFSFFRGLF-YRZWDFBDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

Synonyms

2’-Deoxy-7,8-dihydro-8-oxo-adenosine;  2’-Deoxy-7,8-dihydroadenosin-8-one;  7,8-Dihydro-8-oxodeoxyadenosine;  8-Oxo-2’-deoxyadenosine;  8-Oxo-2’-deoxydihydroadenosine;  8-Oxo-7,8-dihydro-2’-deoxyadenosine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine

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